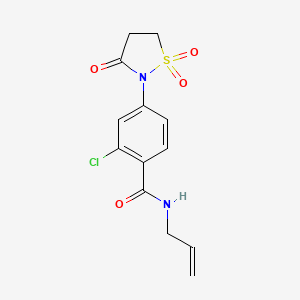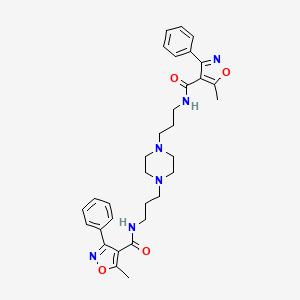
N-4-quinazolinylnorleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-4-quinazolinylnorleucine (QNZ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. QNZ belongs to the class of quinazoline derivatives and has been found to exhibit promising anticancer properties. In
Mécanisme D'action
The mechanism of action of N-4-quinazolinylnorleucine involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in cell survival, inflammation, and immune response. In cancer cells, NF-κB is often overactivated, leading to uncontrolled cell growth and proliferation. N-4-quinazolinylnorleucine inhibits the activation of NF-κB, thereby inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-4-quinazolinylnorleucine has been found to have several biochemical and physiological effects on cancer cells. It has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. N-4-quinazolinylnorleucine also inhibits the expression of genes involved in cell cycle progression and angiogenesis, which are critical processes for cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-4-quinazolinylnorleucine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-4-quinazolinylnorleucine has also been found to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of N-4-quinazolinylnorleucine is that it is not very soluble in water, which can make it difficult to administer in vivo.
Orientations Futures
For research on N-4-quinazolinylnorleucine include exploring its potential in combination with other anticancer drugs, investigating its effects on cancer stem cells, and determining its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
N-4-quinazolinylnorleucine is synthesized through a multi-step process that involves the condensation of 2-chloro-6-nitroaniline with ethyl 2-(bromomethyl) acrylate, followed by the reduction of the nitro group to an amino group. The final step involves the cyclization of the resulting compound with norleucine to form N-4-quinazolinylnorleucine.
Applications De Recherche Scientifique
N-4-quinazolinylnorleucine has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-4-quinazolinylnorleucine has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer treatment.
Propriétés
IUPAC Name |
2-(quinazolin-4-ylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-3-7-12(14(18)19)17-13-10-6-4-5-8-11(10)15-9-16-13/h4-6,8-9,12H,2-3,7H2,1H3,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSZPSULRZQMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinazolin-4-ylamino)hexanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldiacetamide](/img/structure/B5182678.png)
![ethyl (4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5182685.png)
![5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)

![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182718.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)
![1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)

![4-{2-(benzoylamino)-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5182730.png)

![1-(4-nitrophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5182748.png)

![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182761.png)